N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” is a synthetic organic compound that features a thiazole ring, a piperidine ring, and an acetamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide
- N-(5-methyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide
- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(morpholin-1-yl)acetamide
Uniqueness
The uniqueness of “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiazole and piperidine rings, along with the acetamide group, provides a unique scaffold for potential interactions with biological targets.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-16(14-8-4-2-5-9-14)19-17(22-13)18-15(21)12-20-10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWPVQZSACGZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2CCCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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